molecular formula C21H31NO2 B1667371 Bornaprine CAS No. 20448-86-6

Bornaprine

Cat. No. B1667371
CAS RN: 20448-86-6
M. Wt: 329.5 g/mol
InChI Key: BDNMABJZSXTKAQ-UHFFFAOYSA-N
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Description

Bornaprine is an anticholinergic drug primarily used to treat Parkinson’s disease and other disorders, including hyperhidrosis . It is also known by the brand name Sormodrem .


Synthesis Analysis

Bornaprine was first synthesized in 1960 by the German scientist H Haas, under the name Kr 399 . Additional tests revealed that bornaprine was significantly more effective than nicotine at antagonizing choline . Because of its anticholinergic effects, it was intended to help with the symptoms of Parkinson’s .


Molecular Structure Analysis

Bornaprine has a chemical formula of C21H31NO2 . Its molecular weight is 329.484 g/mol . The structure of Bornaprine includes a bicyclo[2.2.1]heptane-2-carboxylic acid core, with a 2-phenyl group and a 3-(diethylamino)propyl ester group .


Chemical Reactions Analysis

Bornaprine is an epimeric mixture of exo and endo esters . Its major metabolites have been identified and include: three isomers of monohydroxy-N-desthel-Sormodren, three isomers of monohydroxy-Sormodren and 5-hydroxyl .


Physical And Chemical Properties Analysis

Bornaprine has a density of 1.056 g/cm3 . Its boiling point is 434.3 °C . The compound is successfully absorbed into the plasma of humans within 1–2 hours after an oral dose .

Mechanism of Action

Bornaprine is a synthetic anticholinergic medication primarily used to treat Parkinson’s disease and other disorders, including hyperhidrosis .

Target of Action

Bornaprine is an antimuscarinic agent that nonselectively antagonizes muscarinic acetylcholine receptors, M1 and M2 . These receptors play a crucial role in the transmission of nerve impulses in the parasympathetic nervous system .

Mode of Action

Bornaprine interacts with its targets (M1 and M2 receptors) by binding to them and blocking their action. This antagonistic effect inhibits the action of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by Bornaprine is the cholinergic pathway. By blocking the muscarinic acetylcholine receptors, Bornaprine disrupts the normal functioning of this pathway, leading to a decrease in the activity of the parasympathetic nervous system .

Pharmacokinetics

Bornaprine is successfully absorbed into the plasma of humans within 1–2 hours after an oral dose . It has a half-life of approximately 30 hours, indicating a longer metabolism rate for humans . Single oral doses of Bornaprine are excreted in urine and feces .

Result of Action

The molecular and cellular effects of Bornaprine’s action primarily manifest as a reduction in the symptoms of Parkinson’s disease, including akinesia, language difficulties, tremors, and psychological symptoms . As an anticholinergic drug, Bornaprine may also cause side effects such as dry mouth and constipation .

Action Environment

The action, efficacy, and stability of Bornaprine can be influenced by various environmental factors. For instance, genetic variations can affect how individuals respond to Bornaprine . Additionally, other drugs can interact with Bornaprine, potentially altering its effectiveness or causing adverse effects .

Safety and Hazards

Bornaprine may cause harm if swallowed, cause serious eye damage, and be toxic if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of Bornaprine . In case of ingestion, eye contact, or inhalation, immediate medical attention is recommended .

properties

IUPAC Name

3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2/c1-3-22(4-2)13-8-14-24-20(23)21(18-9-6-5-7-10-18)16-17-11-12-19(21)15-17/h5-7,9-10,17,19H,3-4,8,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNMABJZSXTKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC(=O)C1(CC2CCC1C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864944
Record name 3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bornaprine

CAS RN

20448-86-6
Record name Bornaprine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20448-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-phenyl-, 3-(diethylamino)propyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Bornaprine?

A1: Bornaprine hydrochloride is an anticholinergic drug that exerts its effects by antagonizing the muscarinic acetylcholine receptors. [, ] While the exact mechanism for its anti-tremor effect is not fully understood, it is believed to primarily involve blocking the action of acetylcholine in the central nervous system. [, , ]

Q2: What is the chemical structure of Bornaprine?

A2: Bornaprine is a racemic mixture of exo and endo epimers. The chemical name for Bornaprine hydrochloride is 3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate hydrochloride. []

Q3: Are there any known metabolites of Bornaprine, and do they possess similar activity?

A3: Yes, Bornaprine undergoes metabolism, primarily via hydroxylation, in various species including rats, dogs, and humans. [, , ] The primary metabolic pathway involves hydroxylation at the C-5 or C-6 position of the bicyclic ring. [] Studies have shown that the 5-hydroxy metabolite of Bornaprine exhibits comparable antimuscarinic activity to the parent compound in vitro, while other hydroxylated metabolites demonstrate reduced activity. []

Q4: How is Bornaprine metabolized in different species?

A4: In rats, the primary metabolite found in feces is a hydroxylated and sulfate-conjugated product, with substitution occurring at the C5 position of the bicyclic ring in the exo position. [] Other metabolites, such as the sulfate conjugate in the exo position at C6 and N-desethyl derivatives, have also been detected. [] In both dogs and humans, the major metabolites identified were hydroxylated forms of Bornaprine and its N-desethyl derivative, with hydroxylation primarily occurring in the bicyclic ring. []

Q5: What is the pharmacokinetic profile of Bornaprine?

A5: Bornaprine is well-absorbed after oral administration in rats, dogs, and humans. [] Peak plasma levels are typically reached within 1-2 hours in rats and dogs and exhibit a longer half-life in humans (approximately 30 hours) compared to rats (5 hours) and dogs (12 hours). [] Excretion occurs through both urine and feces, with a significant portion being eliminated within five days post-administration. []

Q6: Has Bornaprine demonstrated efficacy in treating conditions other than Parkinson's Disease?

A6: Yes, in addition to its use in Parkinson's disease, Bornaprine has been investigated for its potential therapeutic effects in other conditions. Studies have explored its use in treating localized hyperhidrosis, demonstrating promising results in reducing sweating in affected individuals. [, ] Additionally, Bornaprine has been used to manage hyperhidrosis in the acute phase of spinal cord injury patients. []

Q7: What are the known side effects associated with Bornaprine?

A7: As an anticholinergic drug, Bornaprine may cause common anticholinergic side effects such as dry mouth and constipation. [, ] In some cases, more severe adverse effects, including rhabdomyolysis, have been reported, particularly in patients with Parkinson's disease. []

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